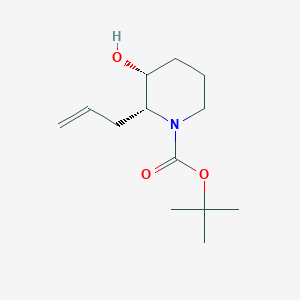

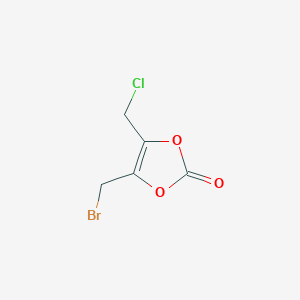

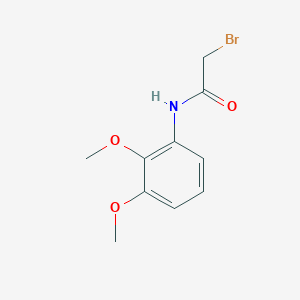

![molecular formula C14H21N3O4 B1383665 tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate CAS No. 1184828-44-1](/img/structure/B1383665.png)

tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate

Overview

Description

“tert-Butyl 2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-8-carboxylate” is a chemical compound with the molecular formula C14H21N3O4 . It has an average mass of 295.334 Da and a monoisotopic mass of 295.153198 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H21N3O4 . For a detailed structural analysis, specialized software or tools that can visualize molecular structures would be needed.Scientific Research Applications

Crystal and Molecular Structure Studies

Crystal Structure of Benzyl-8-azaspiro Derivatives The molecular structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro derivatives was investigated through X-ray diffraction. These compounds exhibit notable features like inter- and intramolecular hydrogen bonding, contributing to their three-centered hydrogen bonding pattern. This structural knowledge is vital for understanding their interactions and designing potential applications (Manjunath et al., 2011).

Synthesis and Molecular Structure of Cyclic Amino Acid Esters The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and its structure was determined through X-ray diffraction. Understanding its molecular structure, which includes a bicyclo[2.2.2]octane structure with a lactone moiety, is crucial for its potential applications in medicinal chemistry and drug design (Moriguchi et al., 2014).

Biomedical Research

Antitumor and Anti-angiogenic Activity of Hydantoin Derivatives Hydantoin derivatives were found to have significant anti-proliferative effects against certain cancer cells, and they also exhibited angioinhibitory effects by suppressing the secretion of Vascular Endothelial Growth Factor (VEGF). This finding opens up possibilities for the use of these compounds in cancer treatment, particularly in targeting tumor angiogenesis (Basappa et al., 2009).

Growth Inhibition and Apoptosis in Leukemia Cells by Novel Spirohydantoin Compounds Novel spirohydantoin compounds were found to inhibit growth and induce apoptosis in leukemia cells through mechanisms involving DNA replication inhibition and mitochondrial pathways. These findings highlight the potential of these compounds as therapeutic agents in leukemia treatment (Kavitha et al., 2009).

Chemical Synthesis and Reaction Pathways

Reaction Pathways in Synthesis of Spirocyclic Compounds Insights into the reaction pathways for the synthesis of spirocyclic 3-oxotetrahydrofurans and their potential use in synthesizing biologically active heterocyclic compounds were reported. This knowledge is essential for developing new synthetic methods and potentially active substances (Moskalenko & Boev, 2012).

Asymmetric Synthesis of Tropane Alkaloid The study provides a synthetic pathway for (+)-pseudococaine, demonstrating the utility of 8-azabicyclo[3.2.1]octane scaffolds in the synthesis of complex molecular structures. This opens avenues for synthesizing structurally complex and biologically significant molecules (Brock et al., 2012).

Mechanism of Action

properties

IUPAC Name |

tert-butyl 2',5'-dioxospiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)17-8-4-5-9(17)7-14(6-8)10(18)15-11(19)16-14/h8-9H,4-7H2,1-3H3,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJSPJSDFHVMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)

![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383592.png)

![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)

![3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid](/img/structure/B1383604.png)